![molecular formula C10H13ClN2O2 B069070 tert-Butyl (6-chloropyridin-2-yl)carbamate CAS No. 159603-71-1](/img/structure/B69070.png)
tert-Butyl (6-chloropyridin-2-yl)carbamate
Overview
Description
“tert-Butyl (6-chloropyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 159603-71-1. It has a molecular weight of 228.68 and its IUPAC name is tert-butyl 6-chloro-2-pyridinylcarbamate .
Synthesis Analysis
The synthesis of “tert-Butyl (6-chloropyridin-2-yl)carbamate” involves two stages. In the first stage, a solution of BOC anhydride is added dropwise at room temperature to 6-chloro-pyridin-2-ylamine and a 1 molar sodium hexamethyldisilazide solution in THF. The reaction mixture is stirred overnight at room temperature and then evaporated down. In the second stage, the residue is stirred between EtOAc and 1N aqueous hydrochloric acid solution. The organic phase is separated off and the aqueous phase is again extracted with EtOAc. The combined organic phases are washed with saturated sodium hydrogen carbonate solution, dried, and evaporated down. The residue is recrystallized from EtOH, the solid is suction filtered and dried .Molecular Structure Analysis
The InChI Code of the compound is 1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) and the InChI key is UEYNRRQJJHZENW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. . The compound has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications
Synthesis of Other Compounds
This compound can be used as a starting material in the synthesis of other complex molecules. For example, it has been used in the synthesis of diamino-2,2′-bipyridine through a Ni (II)-catalyzed homo-coupling .
Bio-Based Polymers
Intermediate in Natural Product Synthesis
It can serve as an intermediate in the synthesis of natural products. For instance, it has been used in the synthesis of an intermediate of the natural product jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines .
Research and Development
As a research chemical, it is primarily used in laboratories for the development of new synthetic methods and techniques. Its properties can make it a useful tool in a variety of chemical reactions .
Pharmaceutical Research
Given its potential as an intermediate in the synthesis of biologically active compounds, it could be used in pharmaceutical research for the development of new drugs .
Material Science
Safety and Hazards
Mechanism of Action
Action Environment
The action, efficacy, and stability of “tert-Butyl (6-chloropyridin-2-yl)carbamate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other factors such as pH, presence of other chemicals, and light exposure could also potentially influence its action and stability.
properties
IUPAC Name |
tert-butyl N-(6-chloropyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYNRRQJJHZENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-chloropyridin-2-yl)carbamate | |
CAS RN |
159603-71-1 | |
Record name | 2-TERT-BUTOXYCARBONYLAMINO-6-CHLOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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